2-Methyl-5-(pyrrolidin-2-yl)pyridine
Overview
Description
2-Methyl-5-(pyrrolidin-2-yl)pyridine is a heterocyclic compound with the molecular formula C10H14N2. It is a derivative of pyridine, featuring a pyrrolidine ring attached to the pyridine core.
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been shown to exhibit nanomolar activity against ck1γ and ck1ε , suggesting potential targets.
Mode of Action
It’s known that pyrrolidine derivatives can influence kinase inhibition , which could be a possible interaction mechanism.
Result of Action
It’s noted that pyrrolidine derivatives can display antinociceptive effects when interacting with cholinergic receptor ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(pyrrolidin-2-yl)pyridine typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. The reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using high-purity starting materials and controlled reaction conditions. The process involves maintaining specific temperatures and pH levels to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-Methyl-5-(pyrrolidin-2-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of materials with specific electronic properties
Comparison with Similar Compounds
- 2-Methyl-5-ethylpyridine
- 2-Methoxy-5-(pyrrolidin-2-yl)pyridine
- 5-(2-Pyrrolidinyl)-2-picoline
Uniqueness: 2-Methyl-5-(pyrrolidin-2-yl)pyridine is unique due to its specific structural features, such as the presence of both a pyridine and a pyrrolidine ring. This dual-ring structure imparts distinct chemical and biological properties, making it a versatile compound in various applications .
Properties
IUPAC Name |
2-methyl-5-pyrrolidin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-4-5-9(7-12-8)10-3-2-6-11-10/h4-5,7,10-11H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVVISVPTUREQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508855 | |
Record name | 2-Methyl-5-(pyrrolidin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90872-72-3 | |
Record name | 2-Methyl-5-(pyrrolidin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-5-(pyrrolidin-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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